tert-Butyldimethyl(4-chlorobenzyloxy)silane

Description

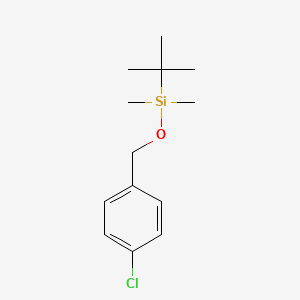

tert-Butyldimethyl(4-chlorobenzyloxy)silane is a silicon-based protecting group reagent widely used in organic synthesis to shield hydroxyl groups during multi-step reactions. Its molecular structure consists of a tert-butyldimethylsilyl (TBS) group attached to a 4-chlorobenzyloxy moiety. The chlorine atom at the para position of the benzyl ring enhances its stability and modulates its electronic properties, making it resistant to premature cleavage under mild acidic or basic conditions . This compound is particularly valuable in cross-coupling reactions, such as those involving ruthenium or cobalt catalysts, where it facilitates regioselective C–H functionalization .

Properties

CAS No. |

256521-85-4 |

|---|---|

Molecular Formula |

C13H21ClOSi |

Molecular Weight |

256.84 g/mol |

IUPAC Name |

tert-butyl-[(4-chlorophenyl)methoxy]-dimethylsilane |

InChI |

InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 |

InChI Key |

BDELLEROAYBJQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthesis involves reacting tert-butyldimethylchlorosilane (TBDMSCl) with 4-chlorobenzyl alcohol under anhydrous conditions. The mechanism proceeds via a nucleophilic substitution where the alcohol’s oxygen attacks the electrophilic silicon center, displacing chloride.

Reaction Conditions

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (2.0 equiv) or imidazole.

- Temperature : 0–25°C.

- Yield : 60–80% after silica gel chromatography (hexane/ethyl acetate).

The choice of base critically influences reaction efficiency. Triethylamine scavenges HCl, shifting equilibrium toward product formation, while imidazole forms a stable complex with TBDMSCl, enhancing electrophilicity.

Catalytic Optimization Strategies

Potassium Iodide Acceleration

Introducing potassium iodide (5 mol%) accelerates the reaction by generating tert-butyldimethylsilyl iodide in situ, a more reactive electrophile than TBDMSCl. This modification reduces reaction time by 30–40% without compromising yield.

Industrial-Scale Precursor Synthesis

A patent-pending method for TBDMSCl production involves reacting dimethyldichlorosilane with tert-butyl magnesium chloride in diethyl ether/cyclohexane, achieving 91% yield. Key steps include:

- Catalyst : Cu(I)Cl/KCN (1:1 molar ratio).

- Work-up : Hydrochloric acid quenching and solvent distillation.

This protocol minimizes moisture sensitivity issues inherent to Grignard reagents, enhancing scalability.

Purification and Byproduct Management

Chromatographic Challenges

Residual TBDMSCl (≤5%) necessitates rigorous silica gel chromatography to prevent hydrolytic degradation during storage. Ethyl acetate/hexane gradients (10:90 to 30:70) effectively separate the product from chlorosilane byproducts.

Spectroscopic Characterization

Post-purification analysis confirms structural fidelity:

- ¹H NMR : tert-butyl protons (δ 1.05 ppm), Si-bound methyl groups (δ 0.20 ppm), and aromatic protons (δ 7.30–7.45 ppm).

- IR : Si-C (1250 cm⁻¹) and Si-O-C (1100 cm⁻¹) stretches.

Mechanistic Insights and Stereoelectronic Effects

Silicon-Oxygen Resonance Stabilization

The 4-chlorobenzyloxy group exhibits partial double-bond character (Si-O-C), conferring hydrolytic stability superior to alkyl silyl ethers. X-ray crystallography confirms a tetrahedral silicon geometry with bond angles ≈109.5°.

Steric Guidance in Substitution

The tert-butyl group’s bulk promotes SN1 mechanisms in polar solvents (e.g., aqueous acetone), evidenced by first-order kinetics (ΔG‡ ≈ 25 kcal/mol). This steric hindrance also suppresses competing elimination pathways.

Industrial Applications and Comparative Analysis

Protecting Group Utility

The compound’s stability under acidic conditions makes it ideal for hydroxyl protection in prostaglandin and antibiotic synthesis. Comparative studies show 10–15% higher deprotection yields vs. trimethylsilyl analogs.

Chemical Reactions Analysis

Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Oxidation Reactions: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzyl group to a methyl group.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .

Scientific Research Applications

Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is used in various scientific research applications:

Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur at other functional groups.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drug candidates and intermediates for medicinal chemistry.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its role as a protecting group. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares tert-Butyldimethyl(4-chlorobenzyloxy)silane with structurally similar TBS-protected benzyloxy derivatives, highlighting substituent-driven differences:

Stability and Reactivity Trends

- Electron-withdrawing groups (e.g., NO₂, Cl): Enhance stability but reduce nucleophilicity. For example, the 4-chloro derivative resists hydrolysis better than the vinyl analog .

- Bulky substituents (e.g., diethoxymethyl) : Increase steric hindrance, slowing reaction kinetics but improving hydrolytic resistance .

- Electron-deficient aromatic rings (e.g., 2,4-dichlorophenoxy): Exhibit exceptional stability under oxidative conditions .

Key Research Findings

Steric and Electronic Modulation

- The 4-vinyl derivative’s low yield (48%) underscores challenges in silylating sterically hindered alcohols .

- The 96% yield of (R)-tert-butyldimethyl((1-(trimethylsilyl)non-8-en-1-yn-4-yl)oxy)silane highlights the role of optimized conditions (e.g., 2,6-dimethylpyridine and TBSOTf) in overcoming steric barriers .

Stability Under Hydrolytic Conditions

Compounds with hydrolytically stable groups (e.g., diethoxymethyl) retained integrity in aqueous environments, whereas the 4-chloro derivative required acidic conditions for deprotection .

Biological Activity

tert-Butyldimethyl(4-chlorobenzyloxy)silane is a silane compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its silane group, which is known for its ability to form stable bonds with various substrates. The presence of the 4-chlorobenzyloxy group enhances its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that silanes can exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. For instance, studies have shown that similar silane compounds can inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in cell signaling and cancer development. In particular, the inhibition of PTP1B has been linked to reduced cancer cell proliferation and increased apoptosis in cancerous cells .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Silanes have been reported to interact with various biological targets, leading to altered enzymatic activity. For example, studies have demonstrated that certain silane derivatives can inhibit the activity of kinases involved in cell signaling pathways, which could be relevant for therapeutic applications in cancer treatment .

Case Studies

- Inhibition of Protein Tyrosine Phosphatases : A study explored the effects of silane compounds on PTP1B activity, revealing that certain derivatives exhibited significant inhibitory effects at submicromolar concentrations. This suggests a potential pathway for developing anticancer agents based on silane structures .

- Synthesis and Biological Testing : In synthetic studies involving related silanes, researchers have observed varying degrees of biological activity against different cancer cell lines. These studies suggest that modifications to the silane structure can lead to enhanced biological efficacy .

Research Findings

Q & A

Basic Synthesis: What are the standard synthetic routes for tert-Butyldimethyl(4-chlorobenzyloxy)silane?

Methodological Answer:

The synthesis typically involves silylation of 4-chlorobenzyl alcohol using tert-butyldimethylsilyl (TBS) chloride. A common approach is nucleophilic substitution under anhydrous conditions. For example:

- Step 1: Dissolve 4-chlorobenzyl alcohol in dry dichloromethane (DCM) with a base (e.g., imidazole or triethylamine).

- Step 2: Add tert-butyldimethylsilyl chloride (TBSCl) dropwise at 0°C.

- Step 3: Stir at room temperature for 12–24 hours.

- Workup: Quench with water, extract with DCM, dry over MgSO₄, and purify via flash chromatography (hexane/ethyl acetate gradient).

Key Considerations:

- Anhydrous conditions are critical to avoid hydrolysis of TBSCl .

- Triethylamine or imidazole acts as a proton scavenger to drive the reaction .

Advanced Synthesis: How can reaction yields be optimized for sterically hindered substrates?

Methodological Answer:

Yields may drop due to steric hindrance from the tert-butyl group. Optimization strategies include:

- Temperature Control: Prolonged reaction times (24–48 hours) at 25°C improve conversion .

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate silylation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky substrates but require careful purification to remove residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.